

# structure-activity relationship of ACTH (4-9) analogues

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Structure-Activity Relationship of ACTH (4-9) Analogues

#### Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland, primarily known for stimulating the adrenal cortex to release corticosteroids.[1][2] However, shorter fragments of ACTH, devoid of steroidogenic activity, have been shown to possess potent neurotrophic and behavioral effects.[3][4] Among these, the hexapeptide ACTH (4-9), with the sequence Met-Glu-His-Phe-Arg-Trp, has been a focal point of extensive research. This fragment is considered to contain the essential elements for the central nervous system (CNS) effects of the parent hormone.[4]

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency, stability, and therapeutic potential of this core sequence.[3] These efforts have led to the development of potent analogues such as ORG 2766 and Semax, which exhibit enhanced neuroprotective, regenerative, and cognitive-enhancing properties.[5][6] This guide provides a detailed overview of the SAR of ACTH (4-9) analogues, presenting quantitative data, experimental methodologies, and the underlying signaling pathways for an audience of researchers and drug development professionals.

#### **Core Structure and Key Modifications**

The native ACTH (4-9) sequence serves as the foundational template for synthetic analogues. SAR studies have systematically explored modifications at each position to enhance biological

#### Foundational & Exploratory





activity, primarily by increasing resistance to enzymatic degradation and optimizing receptor interaction.

The most significant modifications include:

- Position 4 (Methionine): Oxidation of the methionine residue to its sulfoxide [Met(O)] or sulfone [Met(O2)] form.
- Position 8 (Arginine): Substitution with a D-amino acid, most notably D-Lysine, to increase stability.[7]
- Position 9 (Tryptophan): Replacement with Phenylalanine.[7]
- C-terminal Extension: Addition of a stabilizing sequence, such as the Pro-Gly-Pro (PGP) tripeptide found in Semax.[8]

These modifications, individually or in combination, have yielded analogues with potencies several orders of magnitude greater than the parent ACTH (4-10) fragment.[3][7]





Click to download full resolution via product page

Caption: General Structure-Activity Relationship Logic for ACTH(4-9) Analogues.



#### **Quantitative Data on Analogue Activity**

The biological potency of ACTH (4-9) analogues has been quantified in various preclinical models. Modifications to the core structure have resulted in significant enhancements in activity, as summarized below.

## Table 1: Relative Potencies of ACTH (4-9) Analogues in Behavioral Assays

This table compares the potency of various analogues relative to the reference peptide ACTH (4-10) in a pole-jumping avoidance test, which measures the inhibition of extinction of a conditioned avoidance response.



| Analogue<br>Sequence                            | Modification(s)<br>from ACTH(4-9)<br>Core                 | Relative Potency<br>(ACTH(4-10) = 1)             | Reference(s) |
|-------------------------------------------------|-----------------------------------------------------------|--------------------------------------------------|--------------|
| Met-Glu-His-Phe-D-<br>Lys-Trp                   | Arg(8) -> D-Lys                                           | 10 - 30                                          | [7]          |
| Met-Glu-His-Phe-D-<br>Lys-Phe                   | Arg(8) -> D-Lys,<br>Trp(9) -> Phe                         | 30 - 100                                         | [7]          |
| Met(O)-Glu-His-Phe-<br>D-Lys-Phe                | Met(4) -> Met(O),<br>Arg(8) -> D-Lys,<br>Trp(9) -> Phe    | ~3,000                                           | [7]          |
| Met(O2)-Glu-His-Phe-<br>D-Lys-Phe (ORG<br>2766) | Met(4) -> Met(O2),<br>Arg(8) -> D-Lys,<br>Trp(9) -> Phe   | ~1,000                                           | [7]          |
| β-Ala-Glu-His-Phe-D-<br>Lys-Phe                 | Met(4) -> β-Ala, Arg(8) -> D-Lys, Trp(9) -> Phe           | 300 - 1,000                                      | [7]          |
| Met-Glu-His-Phe-Pro-<br>Gly-Pro (Semax)         | Trp(9) replaced by Pro, C-terminal extension with Gly-Pro | Potent nootropic & neuroprotective effects       | [8][9]       |
| HOE 427                                         | C-terminal<br>modification of ORG<br>2766                 | ~10 to 100 times more<br>potent than ORG<br>2766 | [5]          |
| ORG 31433                                       | C-terminal<br>modification of ORG<br>2766                 | ~10 to 100 times more<br>potent than ORG<br>2766 | [5][10]      |

Table 2: Summary of Biological Effects of Key ACTH (4-9) Analogues



| Analogue                         | Experimental<br>Model                                                  | Observed<br>Effect(s)                                    | Effective Dose<br>Range   | Reference(s) |
|----------------------------------|------------------------------------------------------------------------|----------------------------------------------------------|---------------------------|--------------|
| ORG 2766                         | Sciatic nerve crush (rat)                                              | Accelerated functional recovery                          | 10 μg/kg/48 hr            | [11]         |
| Motor activity<br>(rat)          | "Normalizing" effect: decreased high activity, increased low activity  | ED50: 0.01-0.03<br>μg/kg (s.c.)                          | [12]                      |              |
| Passive<br>avoidance (rat)       | Facilitated passive avoidance behavior                                 | 0.5-5.0 ng/kg<br>(s.c.)                                  | [5]                       |              |
| 6-OHDA lesion<br>(rat)           | Accelerated functional recovery from motor hypoactivity                | 1.0-10.0 ng/kg<br>(s.c.)                                 | [5]                       | <del>-</del> |
| Semax                            | Cerebral<br>ischemia (rat)                                             | Enhanced<br>expression of<br>BDNF, NGF, and<br>TrkB mRNA | N/A (in vitro/ex<br>vivo) | [8]          |
| MPTP-induced neurotoxicity (rat) | Neuroprotective<br>effects against<br>dopaminergic<br>system lesions   | N/A                                                      | [6]                       |              |
| Learning and<br>memory (rat)     | Improved performance in passive- avoidance and Morris water maze tasks | N/A                                                      | [13]                      | <u>-</u>     |



Stress-induced
memory Protective effect N/A [13]
impairment (rat)

## **Experimental Protocols**

The characterization of ACTH (4-9) analogues relies on a suite of standardized in vivo and in vitro experimental procedures.

#### **Peptide Synthesis**

Analogues are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptides are confirmed by mass spectrometry and analytical HPLC.

#### **In Vivo Behavioral Assays**

This test assesses learning and memory in rodents.

- Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The floor of the dark chamber is equipped with an electric grid.
- Training (Acquisition Trial): A rat is placed in the light compartment. When it enters the dark compartment, a mild, inescapable footshock is delivered.
- Testing (Retention Trial): 24 hours after training, the rat is again placed in the light compartment. The latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive event.
- Peptide Administration: The test compound or vehicle is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a specific time before the training or testing trial.[5]
- Apparatus: An open-field arena, often equipped with infrared beams to automatically track movement.

#### Foundational & Exploratory





- Procedure: Rats are individually placed in the arena for a set duration.[12] The environment can be manipulated (e.g., light intensity) to influence activity levels.[12]
- Data Collection: Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are recorded.
- Peptide Administration: Peptides are administered s.c. prior to the test session to assess their effects on spontaneous motor activity.[12]





Click to download full resolution via product page

**Caption:** Experimental Workflow for In Vivo Behavioral Assessment.



#### Nerve Regeneration Model: Sciatic Nerve Crush

- Surgery: Under anesthesia, the sciatic nerve of a rat is exposed and crushed with fine forceps for a standardized duration.
- Treatment: Animals receive regular injections of the peptide analogue (e.g., ORG 2766, 10 μg/kg/48 hr) or saline, starting shortly after the surgery.[11]
- Functional Assessment: Recovery is monitored over several weeks using methods like
  walking track analysis (to assess gait), measurement of muscle contractile properties, and
  electrophysiological recordings of nerve conduction.[11]

#### In Vitro Neuroprotection Assay

- Cell Culture: A neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured in a suitable medium and seeded into multi-well plates.[14]
- Pre-treatment: Cells are pre-incubated with various concentrations of the ACTH analogue for a defined period (e.g., 1-2 hours).
- Induction of Cytotoxicity: A neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or 6-hydroxydopamine) is added to the culture medium.
- Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is
  measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
  Increased viability in peptide-treated cells compared to controls indicates a neuroprotective
  effect.

#### **Signaling Pathways and Mechanisms of Action**

While the parent ACTH peptide primarily signals through melanocortin receptors (MCRs) to stimulate steroidogenesis, the neurotrophic ACTH (4-9) analogues appear to operate through different and more complex mechanisms.

### **Classical ACTH Signaling (for context)**



#### Foundational & Exploratory

Check Availability & Pricing

Full-length ACTH binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.[2][15] This interaction requires the presence of a melanocortin receptor accessory protein (MRAP).[15] The activated receptor couples to a Gs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1][15] cAMP then activates Protein Kinase A (PKA), which phosphorylates a cascade of downstream targets, ultimately leading to the increased transcription of steroidogenic enzymes and the synthesis and release of cortisol.[2][16]





Click to download full resolution via product page

Caption: Canonical ACTH Signaling Pathway for Steroidogenesis.



#### **Mechanisms of ACTH (4-9) Analogues**

The neuroprotective effects of ACTH (4-9) analogues are largely independent of the adrenal glands and classical MCR signaling.

- Receptor Interactions: Potent analogues like ORG 2766 exhibit surprisingly low affinity for the known MCR subtypes (MC1R-MC5R).[17] This suggests that their primary mechanism of action may involve a yet-unidentified receptor system or non-receptor-mediated effects.[17]
- Modulation of Other Neurotransmitter Systems: There is evidence that ORG 2766 can
  modulate the activity of endogenous opioids and the NMDA-receptor system, which could
  contribute to its effects on attention and behavioral recovery after brain injury.[17] The
  "normalizing" effects of ORG 2766 on motor activity are blocked by the opioid antagonist
  naltrexone, implicating an opioid-mediated pathway.[12]
- Upregulation of Neurotrophic Factors: The analogue Semax has been shown to activate the
  transcription of genes for neurotrophins, including brain-derived neurotrophic factor (BDNF)
  and nerve growth factor (NGF), as well as their receptors (e.g., TrkB).[8] This action likely
  underlies its pronounced neuroprotective and neuro-regenerative properties observed in
  models of cerebral ischemia.[8][13]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Physiology, Adrenocorticotropic Hormone (ACTH) StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adrenocorticotropic hormone Wikipedia [en.wikipedia.org]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. karger.com [karger.com]
- 5. Structural modifications of the ACTH-(4-9) analog ORG 2766 yields peptides with high biological activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. karger.com [karger.com]
- 8. Semax and Pro-Gly-Pro Activate the Transcription of Neurotrophins and Their Receptor Genes after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ACTH 4-9 analog (Org 2766) improves qualitative and quantitative aspects of motor nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ACTH4-9 analog ORG 2766 'normalizes' the changes in motor activities of rats elicited by housing and test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. ACTH Action on the Adrenals Endotext NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 17. The ACTH(4-9) analog ORG 2766 and recovery after brain damage in animal models--a review PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [structure-activity relationship of ACTH (4-9) analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8260325#structure-activity-relationship-of-acth-4-9-analogues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com